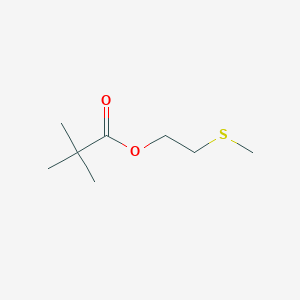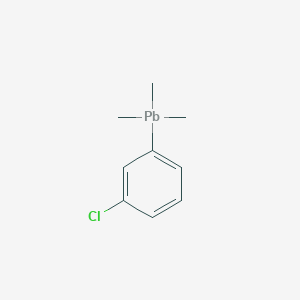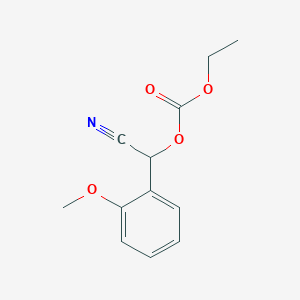![molecular formula C30H46O2Si2 B14231906 1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} CAS No. 630402-73-2](/img/structure/B14231906.png)
1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} is a complex organic compound characterized by its unique structure, which includes a phenylene group and tri(propan-2-yl)silyl groups attached to prop-2-yn-1-one moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} typically involves the reaction of 1,4-dibromobenzene with tri(propan-2-yl)silylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The reaction proceeds through a Sonogashira coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Functionalized derivatives with various substituents on the phenylene ring.
科学研究应用
1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} involves its interaction with specific molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the phenylene and silyl groups can interact with various biological targets, potentially modulating their activity.
相似化合物的比较
Similar Compounds
1,1’-(1,4-Phenylene)bis(prop-2-yn-1-one): Lacks the tri(propan-2-yl)silyl groups, resulting in different reactivity and applications.
1,1’-(1,4-Phenylene)bis(3-trimethylsilylprop-2-yn-1-one): Contains trimethylsilyl groups instead of tri(propan-2-yl)silyl groups, leading to variations in steric and electronic properties.
Uniqueness
1,1’-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one} is unique due to the presence of tri(propan-2-yl)silyl groups, which impart distinct steric and electronic characteristics. These features enhance its utility in specific applications, such as materials science and organic synthesis, where precise control over molecular interactions is crucial.
属性
CAS 编号 |
630402-73-2 |
|---|---|
分子式 |
C30H46O2Si2 |
分子量 |
494.9 g/mol |
IUPAC 名称 |
3-tri(propan-2-yl)silyl-1-[4-[3-tri(propan-2-yl)silylprop-2-ynoyl]phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C30H46O2Si2/c1-21(2)33(22(3)4,23(5)6)19-17-29(31)27-13-15-28(16-14-27)30(32)18-20-34(24(7)8,25(9)10)26(11)12/h13-16,21-26H,1-12H3 |
InChI 键 |
UUSMRUIJUNNAGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C#CC(=O)C1=CC=C(C=C1)C(=O)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)





![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)

![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)

![1-[(4-Chlorobenzene-1-sulfonyl)methyl]naphthalene](/img/structure/B14231915.png)

